molecular formula C9H14O B14534373 Nona-4,7-dienal CAS No. 62499-92-7

Nona-4,7-dienal

Cat. No.: B14534373
CAS No.: 62499-92-7
M. Wt: 138.21 g/mol
InChI Key: IYFVVPDNVGCXEQ-UHFFFAOYSA-N
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Description

Nona-4,7-dienal is an aliphatic, unsaturated dienal with the molecular formula C9H14O . This compound belongs to a class of alpha, beta-unsaturated carbonyl compounds that are of significant interest in flavor and fragrance research, as many of these substances are naturally occurring constituents found in a variety of foods and are formed endogenously by the lipid peroxidation of polyunsaturated fatty acids . As a flavoring agent, it falls into Structural Class I, indicating a low potential for toxicity based on the safety evaluation procedure used by international expert committees . Researchers utilize this and related dienals to study their sensory properties, formation pathways, and potential applications. This product is provided as a reference material for analytical and investigative purposes. Handling should be conducted in accordance with good laboratory practices. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62499-92-7

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-4,7-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2-3,5-6,9H,4,7-8H2,1H3

InChI Key

IYFVVPDNVGCXEQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC=CCCC=O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Presence in Flora

Various isomers of nonadienal are key aroma components in the Cucurbitaceae family, particularly in cucumber (Cucumis sativus) and watermelon (Citrullus lanatus). The compound (2E,6Z)-nona-2,6-dienal, commonly known as cucumber aldehyde, is recognized as the essence of cucumbers and is also found in freshly cut watermelon. nih.govwikipedia.orgpsu.edu The slightly bitter taste of cucumber rind, however, is attributed to other compounds called cucurbitacins. psu.edunwwildflowers.com

Research has identified (Z,Z)-3,6-nonadienal as a key aroma contributor in both watermelon and cucumber. chemrxiv.org This isomer is noted for its strong "freshly-cut watermelon" or "cucumber-like" aroma but is unstable and tends to degrade during storage. chemrxiv.org Conversely, (E,Z)-2,6-nonadienal is more stable, with detectable levels persisting in cucumber fruits even after prolonged storage. chemrxiv.org Furthermore, studies on watermelon juice have identified (Z,Z)-3,6-nonadienal as one of the potent odorants. researchgate.net The isomer (E,E)-2,4-nonadienal has also been associated with the back notes of melon and cucumber flavors. thegoodscentscompany.com

Table 1: Nona-dienal Isomers in Cucurbitaceae

Botanical SourceSpecific Isomer DetectedPlant PartKey Research Findings/Observations
Cucumber (Cucumis sativus)(2E,6Z)-Nona-2,6-dienalFruitA primary odorant responsible for the characteristic cucumber aroma. wikipedia.orgpsu.eduthegoodscentscompany.com
Cucumber (Cucumis sativus)(Z,Z)-3,6-NonadienalFruitA key aroma contributor with a "cucumber-like" scent. chemrxiv.org
Watermelon (Citrullus lanatus)(2E,6Z)-Nona-2,6-dienalFruitPresent in freshly cut watermelon. wikipedia.org
Watermelon (Citrullus lanatus)(Z,Z)-3,6-NonadienalFruit/JuiceDefines the fruit's signature scent but degrades with storage. chemrxiv.orgresearchgate.net

The Rosaceae family, which includes a wide variety of fruits like apples and cherries, also features nonadienal isomers as part of their volatile profiles. In studies of both sweet cherry (Prunus avium) and sour cherry (Prunus cerasus), (E,Z)-2,6-nonadienal and (E,E)-2,4-nonadienal have been identified as important aroma compounds. tinkturenpresse.de

One analysis of freshly pressed juices from five sour cherry varieties reported concentrations of (E,Z)-2,6-nonadienal ranging from 0.1 to 2.4 µg/L. tinkturenpresse.de Other research has highlighted both (E,Z)-2,6-nonadienal and (E,E)-2,4-nonadienal as significant free volatile odorants in different cherry cultivars. tinkturenpresse.de Although volatile compounds like (2E,6Z)-nona-2,6-dienal are present in the fruit, they were not detected in a study of unifloral sour cherry honey, suggesting changes in the compound's presence during honey production. researchgate.net Additionally, (E,E)-Nona-2,4-dienal has been identified in deer apple (Malus trilobata), another member of the Rosaceae family.

Table 2: Nona-dienal Isomers in Rosaceae

Botanical SourceSpecific Isomer DetectedPlant PartKey Research Findings/Observations
Sour Cherry (Prunus cerasus)(E,Z)-Nona-2,6-dienalFruit JuiceFound in concentrations of 0.1-2.4 µg/L in freshly pressed juice. tinkturenpresse.de
Sweet & Sour Cherry (Prunus avium & P. cerasus)(E,E)-Nona-2,4-dienalFruitIdentified as an important aroma-active compound in certain cultivars. tinkturenpresse.deresearchgate.net
Sweet & Sour Cherry (Prunus avium & P. cerasus)(E,Z)-Nona-2,6-dienalFruitConsidered a key odor-active free volatile. tinkturenpresse.de

Within the Poaceae family, which includes major cereal grains, nonadienal isomers have been identified in the roots and seeds. Research on barley (Hordeum distichon L.) has shown that its roots synthesize volatile aldehydes, including (E,Z)-nona-2,6-dienal. nih.govnist.gov This compound, along with (E)-non-2-enal, was found to be released in quantifiable amounts specifically after the roots were mechanically injured. nih.govnist.govfishersci.ca The production of these aldehydes in barley roots follows a strong age-dependent pattern, with higher concentrations measured in the seminal roots of young, 3-day-old plants compared to older stages. nih.govnist.gov

Other members of the grass family also contain these compounds. (Z,Z)-3,6-nonadienal has been reported in certain rice varieties. chemrxiv.org Furthermore, (E,E)-2,4-Nonadienal has been detected in the seeds of oats (Avena sativa). nih.gov

Table 3: Nona-dienal Isomers in Poaceae

Botanical SourceSpecific Isomer DetectedPlant PartKey Research Findings/Observations
Barley (Hordeum distichon L.)(E,Z)-Nona-2,6-dienalRootsProduced by crushed root tissues and released upon mechanical injury. nih.govnist.gov
Rice Varieties (Oryza sativa)(Z,Z)-3,6-NonadienalNot SpecifiedIdentified as a key aroma contributor. chemrxiv.org
Oats (Avena sativa)(E,E)-2,4-NonadienalSeedDetected as a volatile compound. nih.gov
Rye (Secale cereale)(3Z,6Z)-3,6-NonadienalNot SpecifiedDetected as a volatile compound.

Table 4: Nona-dienal Isomers in Pinaceae

Botanical SourceSpecific Isomer DetectedPlant PartKey Research Findings/Observations
Scots Pine (Pinus sylvestris L.)(E,E)-Nona-2,4-dienalWoodA main odorant detected with high flavor dilution factors, contributing a "fatty" smell. wikipedia.orgresearchgate.netepo.orgresearchgate.net

Beyond the previously mentioned families, various nonadienal isomers are found in a range of other common fruits and vegetables.

Apples: As a member of the Rosaceae family, the deer apple (Malus trilobata) has been found to contain (E,E)-Nona-2,4-dienal.

Grapes: Research into the aroma compounds of Vitis vinifera grapes has identified (2E,6Z)-nona-2,6-dienal. thegoodscentscompany.com A comparative study noted that this compound had a significantly higher odor activity value (OAV) in 'Muscaris' grapes compared to 'Muskateller' grapes, highlighting varietal differences. researchgate.net

Broccoli: The volatile profile of broccoli (Brassica oleracea) and its by-products also includes nonadienal isomers. One study analyzing pasta fortified with broccoli leaf powder identified (E,Z)-2,6-Nonadienal, which contributes a "green, cucumber-like" note. researchgate.net Additionally, (3Z,6Z)-3,6-Nonadienal has been detected in broccoli.

Table 5: Nona-dienal Isomers in Various Fruits and Vegetables

Botanical SourceSpecific Isomer DetectedPlant PartKey Research Findings/Observations
Deer Apple (Malus trilobata)(E,E)-Nona-2,4-dienalFruitIdentified as a volatile aroma compound.
Grapes (Vitis vinifera 'Muscaris')(2E,6Z)-Nona-2,6-dienalFruitFound to have a high odor activity value, contributing to the aroma profile. researchgate.net
Broccoli (Brassica oleracea)(E,Z)-2,6-NonadienalLeavesDetected in the volatile profile of pasta fortified with broccoli leaf powder. researchgate.net
Broccoli (Brassica oleracea)(3Z,6Z)-3,6-NonadienalNot SpecifiedListed as a detected compound in the Human Metabolome Database.

Specific Botanical Sources

Tea Cultivars (e.g., 'Rucheng Baimaocha' Black Tea)

The 'Rucheng Baimaocha' (Camellia pubescens) is a unique tea variety used for producing black tea with a distinctive minty-like aroma, alongside floral and sweet notes. mdpi.com Analysis of the volatile compounds of this tea has identified specific isomers of nonadienal as key contributors to its unique flavor. One of the crucial aroma-active compounds responsible for the characteristic minty scent in 'Rucheng Baimaocha' black tea (RCBT) is (2E,6Z)-nona-2,6-dienal. mdpi.com Studies have shown that during the processing of RCBT, the aroma profile transitions from fresh to floral, sweet, and ultimately minty-like. mdpi.comresearchgate.net The compound (2E,6Z)-nona-2,6-dienal, along with linalool, was found to possess the highest aroma intensity, making a significant contribution to the formation of this desirable minty aroma. mdpi.com The presence of this and other volatile compounds like methyl salicylate (B1505791) and nonanal (B32974) in the spring tea of Rucheng Baimao may contribute to a fresher aroma quality. mdpi.com

Table 1: Key Differential Volatile Components in Rucheng Baimao Black Tea Across Seasons This table highlights the relative accumulation of key volatile compounds in 'Rucheng Baimao' black tea based on the season of harvest.

CompoundPredominant SeasonAssociated Aroma
GeraniolSpringFloral
Methyl salicylateSpringFresh, Minty
NonanalSpringFloral, Fresh
(E)-CitralSpringCitrus
LinaloolSummerFloral
PhenylacetaldehydeSummerHoney, Floral
BenzaldehydeSummerAlmond
Phenethyl alcoholSummerFloral, Rose
Benzyl alcoholSummerFaintly Aromatic
β-IononeSummerFloral, Woody
trans-NerolidolAutumnFloral, Woody
Data sourced from Zhang et al. mdpi.com

Contribution to Botanical Volatile Profiles

Isomers of nonadienal are significant components of the volatile profiles of several plants, often defining their characteristic scents. For instance, (3Z,6Z)-Nona-3,6-dienal is a key aroma contributor in watermelon (Citrullus lanatus) and cucumber (Cucumis sativus). This compound is enzymatically derived from polyunsaturated fatty acids like linolenic acid through the lipoxygenase (LOX) pathway. Another isomer, known as violet leaf aldehyde or (2E,6Z)-nonadienal, is characteristic of cucumber. femaflavor.org Furthermore, in barley plants, (E,Z)-nona-2,6-dienal has been identified as one of the four main volatile aldehydes that are released following significant mechanical injury. frontiersin.org

Detection in Fauna and Biological Matrices

The presence of Nona-4,7-dienal and its related isomers extends to the animal kingdom, where they can function as signaling molecules or appear as byproducts of metabolic processes.

Insect Pheromone Systems (e.g., Male Moth Attraction)

In the complex world of insect communication, specific chemical compounds act as pheromones to trigger behavioral responses. The isomer (3Z,6Z)-Nona-3,6-dienal functions as a type II sex pheromone in certain moths. Its primary role is to attract male moths to females for mating. This interaction is mediated by specific pheromone receptors in the male moth's antennae, such as the HarmOR11 receptor. When the compound binds to this receptor, it initiates a signal transduction pathway that results in a strong behavioral response, compelling the male moth to locate the female. The detection system in male moths is extraordinarily sensitive, capable of perceiving intermittent pheromone filaments over a wide range of concentrations, which is crucial for locating a potential mate. nih.gov

Mammalian Biological Matrices (e.g., Cooked Trout, Pork Back Fat)

This compound and its isomers can be formed in mammalian biological matrices, particularly during the heating of lipid-rich materials. The cooking of foods like trout and pork back fat involves the thermal oxidation of lipids. This process leads to the formation of various volatile organic compounds, including α,β-unsaturated aldehydes. femaflavor.org These compounds are considered secondary or tertiary lipid oxidation products. mdpi.com Specifically, aldehydes like nona-2,4-dienal (B1205319) are known precursors to other compounds, such as methyl ketones, during lipid oxidation at elevated temperatures. mdpi.com Therefore, it is through these lipid degradation pathways that nonadienal isomers are expected to form in cooked fish and meat.

Volatile Organic Compound Profiles in Biological Fluids (e.g., Urine Metabolites)

The analysis of volatile organic compounds (VOCs) in biological fluids like urine is a non-invasive method explored for monitoring exposure to environmental pollutants and for the potential detection of diseases. cdc.govresearchgate.net VOCs and their metabolites are removed from the blood by the kidneys and excreted in urine. cdc.gov These urinary VOC profiles can contain a wide variety of compounds, including various aldehydes. mdpi.com While research has identified numerous VOCs in urine, and some studies have constructed diagnostic models based on specific aldehydes for conditions like lung cancer, the specific and consistent detection of this compound as a key biomarker is not prominently documented in the available literature. mdpi.commdpi.com However, the presence of aldehydes in general as metabolites in urine underscores the role of this class of compounds in human metabolic processes. cdc.govmedrxiv.org

Formation in Processed Biological Materials

The formation of this compound and its isomers in processed biological materials is primarily a result of lipid degradation. This process can occur enzymatically in plants or through thermal oxidation during food processing. femaflavor.org

The key pathway involves the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid. mdpi.com In plants, this is often initiated by the action of lipoxygenase (LOX) enzymes. In food processing, particularly under high temperatures like frying or baking, thermal breakdown of lipids occurs. femaflavor.org This degradation generates secondary lipid oxidation products, including various alka-2,4-dienals. mdpi.com These dienals, such as nona-2,4-dienal, are relatively unstable and can be further transformed. Research shows that these compounds can act as precursors for tertiary lipid oxidation products like methyl ketones. mdpi.com The formation of these compounds can also be influenced by the presence of amino compounds, which are naturally found in food and can affect the resulting profile of volatile products. mdpi.com

Information Scarcity Precludes Detailed Article on this compound

Despite extensive searches of scientific databases and chemical literature, detailed information regarding the natural occurrence and formation of the specific chemical compound this compound remains elusive. As a result, a comprehensive article focusing on its role as a lipid peroxidation product or its generation through thermal degradation pathways cannot be constructed at this time.

Chemical databases confirm the existence of isomers of this compound, such as (4E,7E)-4,7-nonadienal, and some literature mentions its use in specific chemical syntheses. However, there is a notable absence of published research detailing its presence in biological systems or its formation under conditions of lipid peroxidation or thermal stress.

Investigations into the products of lipid peroxidation, the oxidative degradation of lipids, have identified numerous aldehyde compounds. Similarly, studies on the thermal degradation of food components and other organic materials have characterized a wide array of volatile compounds. While various isomers of nonadienal, such as 2,4-nonadienal and 2,6-nonadienal, are well-documented products of these processes and have been identified in numerous natural sources, this compound is not prominently featured in these findings.

The strict requirement to focus solely on this compound and adhere to a specific outline concerning its formation pathways prevents the inclusion of information on these more widely studied, related compounds. Without dedicated scientific studies on the natural distribution and formation mechanisms of this compound, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Further research would be necessary to determine if this compound is a yet-to-be-identified natural product or a minor, less-studied byproduct of common degradation pathways.

Biosynthetic Pathways and Enzymatic Transformations

Endogenous Formation Mechanisms

The initial step in the formation of nonadienal isomers is the enzymatic modification of specific fatty acid precursors. This process is initiated in response to stimuli such as tissue damage in plants, which activates the release of these precursors from membrane lipids.

The primary precursors for the biosynthesis of C9 aldehydes are C18 polyunsaturated fatty acids. mdpi.com Specifically, alpha-linolenic acid (ALA), an omega-3 fatty acid, is the key substrate for the formation of (3Z,6Z)-nona-3,6-dienal. psu.edu Linoleic acid can also serve as a precursor, leading to the formation of (3Z)-nonenal. psu.eduuliege.be These fatty acids are essential components of cell membranes and are released by lipases to become available for the subsequent enzymatic steps. mdpi.com

Table 1: Precursors for C9 Aldehyde Biosynthesis

Precursor Fatty AcidFatty Acid TypeResulting C9 Aldehyde
α-Linolenic Acid (ALA)Omega-3(3Z,6Z)-Nona-3,6-dienal
Linoleic Acid (LA)Omega-6(3Z)-Nonenal

The lipoxygenase (LOX) pathway is the central metabolic route for the conversion of PUFAs into aldehydes. mdpi.com This pathway is activated by various physiological conditions, including development, defense, and stress responses. mdpi.com The process begins with the oxygenation of the fatty acid precursor by a lipoxygenase enzyme, which introduces an oxygen molecule to form a fatty acid hydroperoxide. mdpi.com This hydroperoxide is an unstable intermediate that is rapidly metabolized in the next step of the pathway.

Role of Polyunsaturated Fatty Acids as Precursors (e.g., Linolenic Acid, Omega-3 Fatty Acids)

Enzymatic Catalysis in Nona-4,7-dienal Biogenesis

The conversion of fatty acid hydroperoxides into aldehydes is catalyzed by a specific class of enzymes with high substrate and positional specificity.

Two key enzymes are responsible for the biogenesis of C9 aldehydes from PUFA precursors: lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.com

Lipoxygenase (LOX) : For the formation of C9 aldehydes from C18 fatty acids, a 9-lipoxygenase is required. This enzyme specifically oxygenates the 9th carbon of linolenic or linoleic acid, producing 9-hydroperoxy-linolenic acid (9-HPOT) or 9-hydroperoxy-linoleic acid (9-HPOD), respectively. mdpi.commdpi.com

Hydroperoxide Lyase (HPL) : This enzyme, a member of the cytochrome P450 family (specifically CYP74), catalyzes the cleavage of the fatty acid hydroperoxide. psu.edunih.gov A 9-HPL specifically cleaves the 9-hydroperoxide intermediate. uliege.bemdpi.com The cleavage of 9-HPOT yields two C9 molecules: (3Z,6Z)-nona-3,6-dienal and 9-oxononanoic acid. mdpi.com The enzyme acts as an isomerase, rearranging the hydroperoxide into a transient hemiacetal which then decomposes to the final aldehyde and oxo-acid products. nih.gov

Table 2: Enzymatic Steps in (3Z,6Z)-Nona-3,6-dienal Formation

SubstrateEnzymeIntermediate ProductEnzymeFinal Products
α-Linolenic Acid9-Lipoxygenase (9-LOX)9-Hydroperoxy-linolenic acid (9-HPOT)Hydroperoxide Lyase (9-HPL)(3Z,6Z)-Nona-3,6-dienal + 9-Oxononanoic acid

The biosynthesis of nonadienal is regulated at the genetic level through the controlled expression of the enzymes involved, primarily lipoxygenase and hydroperoxide lyase. The expression of these genes is itself a highly regulated process, influenced by developmental cues and environmental stimuli. scispace.com For instance, in many plants, the genes encoding LOX and HPL are upregulated in response to tissue wounding, leading to the rapid production of aldehydes as defense compounds. mdpi.com This regulation occurs at the transcriptional level, where transcription factors can activate or repress the promoter regions of these genes, controlling the amount of enzyme produced. scispace.com Post-translational modifications can also modulate enzyme activity, allowing for rapid control over the metabolic flux through the pathway.

Specific Enzyme Interactions

Metabolic Fates and Degradation Pathways

Unsaturated aldehydes like nonadienal isomers are highly reactive molecules and are subject to several metabolic degradation pathways. These pathways often serve to detoxify the aldehydes or convert them into other signaling molecules or aroma compounds.

Isomerization : The initially formed (3Z,6Z)-nona-3,6-dienal is often unstable and can spontaneously or enzymatically isomerize to more stable forms, such as (2E,6Z)-nona-2,6-dienal, which is well-known as the "cucumber aldehyde". mdpi.comhmdb.ca

Reduction to Alcohols : A major degradation route is the reduction of the aldehyde group to an alcohol, catalyzed by alcohol dehydrogenases. researchgate.net For example, nonadienal can be reduced to nonadienol. This process has been observed in cucumber juice, where the disappearance of C9 aldehydes corresponds with the appearance of their alcohol counterparts. researchgate.net

Oxidation to Carboxylic Acids : The aldehyde group can be oxidized to a carboxylic acid. nih.gov This reaction can be catalyzed by aldehyde dehydrogenases or, in some cases, by cytochrome P450 enzymes. nih.gov

Glutathione (B108866) Conjugation : As reactive electrophiles, α,β-unsaturated aldehydes can be detoxified by conjugation with intracellular glutathione (GSH). jst.go.jpnih.gov This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases, is a key step in the eventual formation and excretion of mercapturic acid conjugates. researchgate.net

Isomerization Processes

Isomerization is a key transformation for unsaturated aldehydes, altering their chemical structure and sensory properties. While specific enzymatic studies on this compound are not extensively documented, the processes affecting structurally similar C9 aldehydes provide significant insight.

Unsaturated aldehydes, particularly those with double bonds in positions that are not conjugated with the carbonyl group, are susceptible to isomerization. This process can be driven by thermal stress, acidic conditions, or enzymatic action, often resulting in a more stable conjugated system. For instance, enzymes known as (3Z):(2E)-hexenal isomerases have been identified in cucumbers. These enzymes are capable of converting (Z)-3-aldehydes into their (E)-2-isomer counterparts. Research has shown that these isomerases can also act on other aldehydes, such as converting (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, which are major flavor volatiles in cucumber. This suggests the existence of enzymatic pathways that could potentially isomerize this compound to a more stable conjugated dienal, such as a nona-2,4-dienal (B1205319) isomer.

Table 1: Isomerization of Selected C9 Aldehydes


Initial IsomerResulting Isomer(s)Catalyst/ConditionSignificance
(Z,Z)-3,6-Nonadienal(E,Z)-2,6-NonadienalHexenal IsomeraseAlters cucumber aroma profile.
(Z,Z)-3,6-Nonadienal(E,Z)-2,6-Nonadienal and (E)-2-NonenalEnzymatic or Thermal StressRapid degradation and flavor change in watermelon. vscht.cz
(E)-Allylic Alcohols(E)-α,β-Unsaturated AldehydesCu/TEMPO/DMAPPromotes cis-trans isomerization to the more stable E-enal.

Tertiary Lipid Oxidation Product Formation

Secondary lipid oxidation products, such as this compound, are not inert and can undergo further reactions to form tertiary oxidation products. These subsequent reactions contribute to the complexity of the volatile profiles in systems undergoing lipid oxidation. The reactivity of these secondary products means they can degrade into smaller, often more stable or sometimes more reactive, molecules. nih.gov

Unsaturated aldehydes are particularly susceptible to further oxidation and degradation. Studies on various aldehydes have shown they can be oxidized to their corresponding carboxylic acids or undergo polymerization. vscht.cz For example, under thermal stress, secondary aldehydes can participate in aldol (B89426) condensation reactions to form larger molecules, which are considered tertiary products. researchgate.net This has been observed for compounds like hexanal (B45976) and propanal, which can form aldol adducts, particularly in the presence of phospholipids. nih.gov

Furthermore, research on alka-2,4-dienals demonstrates their role as precursors to tertiary products like methyl ketones. A study on the thermal degradation of nona-2,4-dienal (a conjugated isomer of this compound) showed that it formed pentan-2-one and hexan-2-one. int-res.com The formation of these methyl ketones is significant as it introduces a new class of compounds that can impact the sensory characteristics of a product. The position of the double bonds in the precursor aldehyde is a key determinant for the chain length of the resulting methyl ketone. int-res.com Given these principles, it is plausible that this compound, upon isomerization to a conjugated form like nona-2,4-dienal, could also serve as a precursor to such tertiary products.

Table 2: Examples of Tertiary Products from Secondary Aldehyde Degradation


Secondary Aldehyde PrecursorTertiary Product(s)Reaction Type/ConditionReference
Nona-2,4-dienalPentan-2-one, Hexan-2-oneThermal Degradation researchgate.net
Deca-2,4-dienalHeptan-2-one, HexanalThermal Degradation researchgate.net
Hexanal, PropanalAldol Condensation Products (e.g., 2-butyl-2-octenal)Thermal Treatment, Mild Acid, or Enzymatic[1, 2]
Unsaturated AldehydesAlkyl Furans, Organic AcidsAdvanced Oxidation vscht.cz

Ecological and Biological Roles

Interspecies Chemical Communication

Chemical signals are vital for communication in many ecosystems, and Nona-4,7-dienal is involved in these intricate interactions, particularly between insects and between plants and insects.

While specific research on this compound as a primary pheromone is limited, related nonadienal isomers are recognized for their roles as insect pheromones. sakura.ne.jp Pheromones are chemical substances released by an organism that affect the behavior of others of the same species. jaydevchemicals.com For instance, various isomers of nonadienal have been identified as components of the sex pheromones of several lepidopteran insects, such as moths. smolecule.comsakura.ne.jp These compounds are crucial for attracting mates, often as part of a specific blend of volatile chemicals. jaydevchemicals.comsmolecule.com The precise isomeric configuration of the nonadienal is critical for its biological activity.

Interactive Table: Examples of Nonadienal Isomers in Insect Pheromones

IsomerInsect FamilyReported Function
(Z,E)-9,11-tetradecadienyl acetateNoctuidae (e.g., Spodoptera eridania)Sex Pheromone Component. sakura.ne.jp
(Z5,E7)-12:OH and/or (Z5,E7)-12:AldLasiocampidae (e.g., Malacosoma disstria)Sex Pheromone Component. sakura.ne.jp
Nona-3,6-dienalMothsPheromone component that facilitates mating. smolecule.com

This compound and its isomers are significant components of the volatile organic compounds (VOCs) released by plant roots, influencing the behavior of soil-dwelling insects. researchgate.netuliege.benih.gov Wireworms, the larvae of click beetles (Coleoptera: Elateridae), are major agricultural pests that feed on the roots of various crops. researchgate.netresearchgate.net Studies have shown that these subterranean herbivores are attracted to specific aldehydes emitted by roots, which they use as chemical cues to locate host plants. researchgate.netuliege.be

Research on barley (Hordeum vulgare) roots has identified a blend of volatile aldehydes, including isomers of nonadienal, that are attractive to the wireworm species Agriotes sordidus. researchgate.netuliege.be While carbon dioxide (CO2) acts as a general indicator of living roots, the specific VOC blend helps wireworms to distinguish between different host plants. researchgate.netresearchgate.net A synthetic blend of four major aldehydes found in maize roots, including an isomer of nonadienal, was also found to be attractive to wireworms. researchgate.net However, the attraction to the synthetic blend was not as strong as to live roots, suggesting that other compounds or the precise ratio of volatiles, in addition to CO2, are important for host location. researchgate.net

Interactive Table: Root Volatiles from Barley (Hordeum vulgare) Attractive to Wireworms (Agriotes sordidus)

CompoundChemical Class
(E,Z)-nona-2,6-dienalAldehyde. researchgate.netuliege.befrontiersin.org
Hexanal (B45976)Aldehyde. researchgate.netuliege.befrontiersin.org
(E)-hex-2-enalAldehyde. researchgate.netuliege.befrontiersin.org
(E)-non-2-enalAldehyde. researchgate.netuliege.befrontiersin.org

Pheromonal Functionality in Insect Behavior

Antimicrobial Properties and Bioactivity Investigations

Beyond its role in chemical ecology, this compound and related compounds have been investigated for their potential antimicrobial effects.

Certain isomers of nonadienal have demonstrated inhibitory effects against various microorganisms. researchgate.net For example, (2E,4E)-nona-2,4-dienal has been identified as a compound with potential antimicrobial activity. While comprehensive studies on the antimicrobial spectrum of this compound itself are not widely available, the broader class of aldehydes is known for antimicrobial properties. Essential oils containing various aldehydes have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the essential oil of Tagetes minuta flowers, which contains a complex mixture of compounds, exhibited antibacterial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. nih.gov

The biological action of aldehydes like nonadienal is often attributed to their chemical reactivity. The electrophilic nature of the aldehyde functional group allows it to interact with nucleophilic sites on biological macromolecules such as proteins and nucleic acids. smolecule.com This can lead to the formation of adducts, potentially altering the function of these essential molecules and disrupting cellular processes. smolecule.com For example, some aldehydes have been shown to increase toxic reactive oxygen species within bacterial cells, leading to an inhibitory effect. frontiersin.org

Inhibitory Effects on Microorganisms

Contribution to Volatile Organic Compound (VOC) Blends

This compound is a component of the complex mixture of volatile organic compounds (VOCs) emitted by various plants. uliege.benih.gov These VOC blends are crucial for the plant's interaction with its environment, including attracting pollinators, deterring herbivores, and communicating with other plants. nih.gov

Plant Root Exudates and Soil Ecology

The rhizosphere, or the soil region immediately surrounding plant roots, is a dynamic environment where intricate communication between plants and soil organisms occurs. This communication is largely mediated by root exudates—a complex mixture of compounds actively and passively released by plant roots. nih.govmdpi.com These exudates are fundamental to structuring the soil microbiome and influencing nutrient cycling. researchgate.net

The composition of root exudates is diverse and includes primary metabolites like sugars and amino acids, as well as a wide array of secondary metabolites such as phenolics, terpenoids, and various volatile organic compounds, including aliphatic aldehydes. researchgate.netuni-goettingen.deresearchgate.net These compounds serve multiple purposes; they can act as chemo-attractants or repellents for microbes, facilitate the solubilization of essential nutrients, and inhibit the growth of competing plant species (allelopathy). mdpi.com

Table 1: Major Classes of Compounds in Plant Root Exudates and Their Ecological Functions

Compound ClassExamplesPrimary Ecological Function(s)Reference(s)
SugarsGlucose, Fructose, SucroseCarbon/energy source for soil microbes. researchgate.netresearchgate.net
Amino AcidsSerine, Glycine, AlanineNitrogen/carbon source for microbes; chelation of metal ions. researchgate.net
Organic AcidsCitric Acid, Malic AcidNutrient solubilization (e.g., phosphate); metal detoxification. nih.gov
PhenolicsFlavonoids, CoumarinsAllelopathy (inhibiting competitors); antimicrobial activity; signaling in symbiosis. researchgate.netuni-goettingen.de
Aliphatic Aldehydes(E,Z)-2,6-Nonadienal, HexenalPlant defense (anti-herbivore, antimicrobial); signaling molecules. creative-proteomics.comresearchgate.netontosight.ai
TerpenoidsLinalool, SorgoleoneAllelopathy; defense against pests and pathogens. mdpi.comnih.gov

Broader Environmental Chemical Signaling

Beyond the soil, aldehydes play a crucial role as chemical signals in the broader environment, mediating interactions between and within species. These volatile compounds are effective messengers because they can travel through the air, providing information over distances.

A notable example of aldehydes in chemical communication is seen in the animal kingdom. The chemical composition of glandular secretions in lizards, for instance, has been shown to correlate with their environment. Species from wetter, more 'mesic' environments tend to produce secretions with a higher diversity of volatile compounds, including a significant proportion of aldehydes. This chemical profile is thought to create a more potent, far-reaching airborne signal, which is advantageous in these specific habitats.

In the marine environment, certain unsaturated aldehydes produced by diatoms (a type of microalgae) have been shown to act as defensive compounds. biologists.comresearchgate.net These aldehydes can have cytotoxic effects, impairing reproduction and development in grazing organisms like copepods and sea urchins, thereby functioning as a defense mechanism for the diatoms. biologists.commdpi.com This demonstrates that across diverse ecosystems, from terrestrial soil to marine environments, unsaturated aldehydes are key players in chemical ecology.

Furthermore, isomers of nonadienal are known to be involved in plant-insect interactions and can act as repellents or attractants. ontosight.ai For example, (E,Z)-2,6-nonadienal and (E)-2-nonenal, found in cucumber, exhibit strong activity against various pathogens, highlighting a defensive role. researchgate.net The structural features of this compound, specifically its unsaturated bonds, are characteristic of molecules used in such complex biological signaling and defense systems.

Mentioned Compounds

Advanced Analytical Methodologies in Nona 4,7 Dienal Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying volatile and semi-volatile compounds like nona-4,7-dienal from complex matrices. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile aldehydes. In this method, compounds are vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer, which provides both a unique fragmentation pattern and a molecular weight.

Detailed research has demonstrated the efficacy of GC-MS in identifying various aldehydes, including nonadienal isomers, in diverse samples. For instance, in the analysis of volatile compounds from heated pork fat, GC-MS combined with solid-phase microextraction (SPME) is used to build a comprehensive profile of the volatile organic compounds (VOCs) generated, which are rich in carboxylic acids and aldehydes. annamalaiuniversity.ac.innist.gov The identification of individual components is typically achieved by comparing their mass spectra with established libraries such as the National Institute of Standards and Technology (NIST) database. edpsciences.orgresearchgate.net In some cases, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed prior to GC-MS analysis to enhance the stability and chromatographic behavior of the target aldehydes. edpsciences.org

Matrix/ApplicationSample PreparationGC Column TypeDetectorKey Findings
Heated Pork FatSolid Phase Microextraction (SPME)Not SpecifiedMass Spectrometry (MS)Profiles were rich in aldehydes; (E,E)-nona-2,4-dienal showed higher concentrations at 150 °C vs. 180 °C. annamalaiuniversity.ac.in
Linoleic/Linolenic Acid PeroxidationDerivatization with 2,4-dinitrophenylhydrazine (DNPH)Not SpecifiedElectron Impact-Mass Spectrometry (EI-MS)Demonstrated the complementarity of GC-MS and LC-MS for identifying a complex mixture of aldehydes. edpsciences.org
Coffee BrewSolid Phase Microextraction (SPME)Polar/Medium-polar and Apolar/Medium-polar combinationsTime-of-Flight Mass Spectrometry (TOF-MS)Successfully detected and identified trace compounds like (E,E)-2,4-nonadienal not achievable with standard GC-MS. google.com

Multidimensional Gas Chromatography Approaches (e.g., GCxGC-MS, 2D-GC-MS/O)

Multidimensional gas chromatography (MDGC) techniques, such as comprehensive two-dimensional GC (GCxGC), offer significantly enhanced resolving power compared to single-column GC. int-res.com This is crucial for separating isomeric compounds like the various forms of nonadienal, which may co-elute in a one-dimensional system. nc.gov In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase, providing a two-dimensional chromatogram with superior separation capacity. orgchemboulder.com

This approach has been successfully applied to the analysis of complex aroma profiles in foods and essential oils. researchgate.netacs.org For example, GCxGC coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has been used to analyze trace aroma compounds in coffee and characterize volatile components in honey and beverages. google.comresearchgate.net The enhanced separation allows for the detection of minor components that would otherwise be masked by larger peaks, which is essential for detailed characterization of lipid peroxidation products. d-nb.infoacs.orgdlr.de Coupling with olfactometry (GC-O) allows for the correlation of specific separated peaks with their corresponding odors. acs.orgimreblank.ch

TechniqueColumn ConfigurationApplicationAdvantage for Aldehyde Analysis
GCxGC-TOFMS1D: (Semi)polar (e.g., BPX50); 2D: Nonpolar (e.g., BPX5)Analysis of complex fuels, food aromasProvides superior resolution to separate isomers and quantify trace aldehydes in complex matrices. researchgate.netacs.org
Heart-cut GC-GC-MSTwo columns connected in series via a switching deviceWalnut aroma analysisAllows for targeted, high-resolution analysis of specific regions of the chromatogram to identify key odorants. acs.org
TD-GCxGC-MSNot SpecifiedAnalysis of cooking fumesEnables synchronous analysis of both gaseous and particulate organic compounds, including olefinic aldehydes. d-nb.info

Thin Layer Chromatography (TLC) Densitometry

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique. annamalaiuniversity.ac.inorientjchem.org When combined with densitometry, it becomes a quantitative tool for analyzing specific compounds. For aldehyde analysis, samples are spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a solvent system. nih.gov

To quantify aldehydes, they are often derivatized with reagents that produce colored or fluorescent spots. nih.gov For instance, dinitrophenylhydrazine (DNPH) yields yellow-orange hydrazones, while cyclohexanedione (CHD) can form fluorescent adducts. nih.gov After separation, the plate is scanned with a densitometer at a specific wavelength (e.g., in reflectance or fluorescence mode). The intensity of the spot is proportional to the amount of the compound present, allowing for quantification against a standard curve. orientjchem.orgajrconline.org This method has been successfully used to measure specific aldehydic lipid peroxidation products like hexanal (B45976) and 4-hydroxynonenal. nih.gov

Spectroscopic Characterization

Spectroscopy is indispensable for the structural confirmation of compounds isolated via chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H NMR for lipid peroxidation products)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the chemical structure of organic molecules. Proton (¹H) NMR is particularly valuable for analyzing lipid peroxidation products in edible oils and biological samples. aocs.org

High-field ¹H NMR can directly detect and quantify different classes of aldehydes generated during oxidation without requiring derivatization. nih.govmdpi.com The aldehydic protons have characteristic signals in a distinct region of the spectrum, typically between δ 9.0 and 10.5 ppm. orgchemboulder.comresearchgate.net The precise chemical shift and signal multiplicity within this region can be used to differentiate between various aldehyde types:

n-Alkanals: Resonate at approximately δ 9.75 ppm (triplet).

(E)-2-Alkenals: Appear around δ 9.50 ppm (doublet).

(E,E)-2,4-Alkadienals: Found further downfield, around δ 9.55 ppm (doublet). researchgate.net

This ability to distinguish between saturated, monounsaturated, and polyunsaturated aldehydes makes ¹H NMR a powerful tool for monitoring the progression of lipid oxidation and characterizing the resulting product profile, which would include species like this compound. aocs.orgnih.gov Two-dimensional NMR techniques (e.g., COSY, HMBC) can be used for complete and unambiguous structural assignment of novel or unknown aldehydes. researchgate.net

Aldehyde ClassTypical ¹H Chemical Shift (δ, ppm)Signal MultiplicityReference Application
n-Alkanals~9.75TripletAnalysis of heated culinary oils. researchgate.net
(E)-2-Alkenals~9.50DoubletAnalysis of heated culinary oils. researchgate.net
(E,E)-Alka-2,4-dienals~9.55DoubletAnalysis of heated culinary oils. researchgate.net
General Aldehydic Proton9.0 - 10.0Varies (often Singlet or Doublet)General aldehyde spectroscopy. orgchemboulder.com

Vibrational Spectroscopy for Molecular Interactions (e.g., IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for investigating the molecular structure and interactions of this compound. americanpharmaceuticalreview.cominnovationnewsnetwork.com These techniques provide a unique molecular "fingerprint" by probing the vibrations of covalent bonds within the molecule. innovationnewsnetwork.com

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. longdom.org This absorption provides both qualitative information for identification and quantitative data based on the intensity of absorption peaks. longdom.org In contrast, Raman spectroscopy involves scattering light, typically from a laser. libretexts.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a frequency shift that corresponds to the molecule's vibrational modes. amegroups.org

While both methods probe molecular vibrations, they are governed by different selection rules. IR absorption requires a change in the molecule's dipole moment during the vibration, whereas Raman scattering requires a change in the molecule's polarizability. libretexts.org This makes them complementary techniques; a vibration that is weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice versa. For this compound, these methods can confirm the presence of key functional groups, such as the aldehyde carbonyl (C=O) group and the carbon-carbon double bonds (C=C), and provide insights into its conformational structure.

Table 1: Expected Vibrational Frequencies for this compound Functional Groups This table is illustrative and shows typical wavenumber ranges for the specified functional groups.

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹) Technique (IR/Raman)
Aldehyde C-H Stretch 2850–2800 and 2750–2700 IR
Aldehyde C=O Stretch 1740–1720 Strong in IR, Weaker in Raman
Alkene C=C Stretch 1680–1620 Variable in IR, Strong in Raman
Alkene =C-H Stretch 3100–3000 IR
Alkane C-H Stretch 3000–2850 IR

Olfactometric and Sensory Analysis Integration

To understand the sensory relevance of this compound, instrumental analysis must be combined with human sensory perception. Olfactometric techniques are essential for distinguishing which of the many volatile compounds present in a complex mixture are actually odor-active. psu.edu

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for creating an aroma profile. It directly links a chemical compound to its perceived smell. pfigueiredo.org In a GC-O system, the effluent from the gas chromatograph column is split, with one portion directed to a conventional detector like a mass spectrometer (MS) for chemical identification and the other to a sniffing port where a trained panelist assesses the odor. This dual detection allows researchers to identify the specific compounds responsible for the aromas detected at different retention times. pfigueiredo.org

Table 2: Illustrative GC-O Analysis Data for an Aroma Extract This table presents a hypothetical example of how GC-O results are reported.

Retention Time (min) Compound Identification Odor Descriptor at Sniffing Port
10.5 Hexanal Green, grassy
14.2 This compound Cucumber, fatty, melon-like
18.9 Linalool Floral, citrus
22.1 β-Ionone Violet, woody

Aroma Extract Dilution Analysis (AEDA) is a widely used method to estimate the potency of odor-active compounds within a sample. researchgate.net The technique involves the serial dilution of a volatile extract, with each dilution being analyzed by GC-O. mdpi.com The analysis continues until no odor can be perceived at the sniffing port.

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Quantitative Analysis and Chemometric Approaches

Accurate quantification and data analysis are crucial for determining the concentration of this compound and understanding its relationship with other compounds in a volatile profile.

Quantitative analysis of this compound typically relies on chromatographic techniques, with two primary calibration strategies employed to ensure accuracy and precision.

External Calibration: This is the most straightforward method, where a series of standard solutions containing known concentrations of pure this compound are analyzed to generate a calibration curve of response versus concentration. chromatographyonline.com The concentration of this compound in an unknown sample is then determined by comparing its instrumental response to this curve. While simple, this method's accuracy can be compromised by variations in sample volume injection or by matrix effects, where other components in the sample enhance or suppress the analyte signal. nih.gov

Internal Standardization: To overcome the limitations of external calibration, an internal standard (IS) is often used. scioninstruments.com An IS is a known amount of a distinct compound, not present in the sample, which is added to both the calibration standards and the unknown samples. scioninstruments.comgoogle.com Quantification is based on the ratio of the peak area of this compound to the peak area of the IS. This ratio corrects for potential errors from sample preparation and injection inconsistencies, leading to more robust and precise results. scioninstruments.com

Table 3: Comparison of Quantitative Calibration Strategies

Strategy Principle Advantages Disadvantages
External Calibration Compares analyte response in a sample to a calibration curve from pure standards. chromatographyonline.com Simple to prepare and execute. Prone to errors from injection variability and matrix effects. nih.gov
Internal Standardization A known amount of an internal standard is added to all samples; quantification is based on the analyte/IS response ratio. scioninstruments.com Corrects for variations in sample preparation and injection volume; minimizes matrix effects. google.com Requires finding a suitable internal standard that does not interfere with sample components.

When analyzing the complex volatile profiles of samples that may contain this compound along with dozens or hundreds of other compounds, chemometric methods like Principal Component Analysis (PCA) are invaluable. PCA is a statistical technique used to reduce the dimensionality of large datasets while retaining most of the original variation. researchgate.net

PCA transforms the initial set of correlated variables (i.e., the concentrations of each volatile compound) into a new, smaller set of uncorrelated variables known as principal components (PCs). mdpi.com The results are typically visualized in two types of plots:

Score Plot: This plot shows the distribution of the samples along the principal components. Samples with similar volatile profiles will cluster together, allowing for pattern recognition and classification. researchgate.net

Loading Plot: This plot reveals which of the original variables (compounds) are most influential for the separation seen in the score plot. researchgate.net The position of this compound in the loading plot would indicate its importance in differentiating between sample groups.

By applying PCA to volatile data, researchers can effectively visualize how this compound, in conjunction with other compounds, contributes to the characteristic chemical fingerprint of a sample. mdpi.com

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an advanced analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and rapid detection afforded by ion mobility spectrometry. cuni.czmylab-analyzer.de This hyphenated technique is particularly well-suited for the analysis of complex mixtures of volatile organic compounds, offering a two-dimensional separation that enhances peak capacity and provides a high degree of confidence in compound identification. mdpi.com

The process begins with the introduction of a sample into the gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. mdpi.com As the separated compounds, including this compound, elute from the column, they enter the ion mobility spectrometer. Here, they are ionized, typically through a soft ionization source like a tritium (B154650) (³H) source, to form protonated molecules. cuni.czmdpi.com

These newly formed ions are then pulsed into a drift tube containing a buffer gas and subjected to a weak electric field. The ions travel through the drift tube at a velocity that is dependent on their size, shape, and charge. mylab-analyzer.de Smaller, more compact ions will navigate the buffer gas more quickly than larger, bulkier ions, resulting in different drift times. mylab-analyzer.de This separation based on ion mobility provides a second dimension of analysis. mdpi.com The resulting data is often visualized as a two-dimensional plot of GC retention time versus IMS drift time, creating a unique fingerprint for the volatile compounds in a sample. mdpi.com

Detailed Research Findings

While direct research focusing exclusively on the GC-IMS analysis of this compound is not extensively published, the analytical principles and findings from studies on similar unsaturated aldehydes provide a strong basis for understanding its behavior with this technique. Research on various aldehydes, including C3-C9 straight-chain aldehydes, has demonstrated the efficacy of GC-IMS for their detection and quantification. nih.govresearchgate.netmdpi.com

In a typical GC-IMS analysis, this compound, being a C9 aldehyde, would exhibit a specific retention time in the gas chromatography phase based on its volatility and the type of GC column used. Following its elution from the GC column, it would be ionized and enter the drift tube. Its drift time in the ion mobility spectrometer would be characteristic of its specific ion size and shape.

Studies on other unsaturated aldehydes have shown that the degree and position of unsaturation can influence drift times. For instance, research on protonated saturated and unsaturated aldehydes indicates that their reduced mobilities are nearly constant at low electric field strengths, allowing for reliable measurement. cuni.cz The presence of double bonds in this compound would affect its conformational structure and, consequently, its collision cross-section, leading to a distinct drift time compared to its saturated counterpart, nonanal (B32974), or other isomeric dienals.

The high sensitivity of IMS allows for the detection of compounds at very low concentrations, often in the parts-per-billion (ppb) range. mdpi.com This is particularly advantageous for the analysis of trace aroma compounds like this compound.

The table below illustrates a hypothetical representation of GC-IMS data for this compound and related C9 aldehydes, based on established principles and data from similar compounds. The retention index (RI) is a gas chromatographic parameter, while the drift time is the key parameter from the ion mobility spectrometer.

CompoundFormulaRetention Index (RI) (Non-polar column)Predicted Drift Time (ms)
NonanalC₉H₁₈O~1100Shorter
(E,E)-2,4-NonadienalC₉H₁₄O~1200Longer
This compound C₉H₁₄O ~1150 (Estimated) Intermediate

This table is for illustrative purposes. The Retention Index for (E,E)-2,4-Nonadienal is based on published data, while the values for this compound are estimated based on its structure relative to similar compounds. Drift times are relative comparisons based on expected molecular size and shape.

The combination of retention time and drift time provides a highly specific fingerprint for each compound, enabling its confident identification even in complex matrices. mdpi.com The intensity of the signal in the GC-IMS plot is proportional to the concentration of the compound, allowing for quantitative or semi-quantitative analysis. mdpi.com

Structure Activity Relationship Sar Studies and Computational Chemistry

Correlating Molecular Structure with Biological Function

The biological activity of a molecule is intrinsically linked to its structure. The arrangement of atoms and functional groups determines how it interacts with biological targets such as proteins and receptors.

Nona-4,7-dienal possesses two carbon-carbon double bonds at the 4th and 7th positions, each of which can exist in either a Z (cis) or E (trans) configuration. This gives rise to four potential stereoisomers: (4E,7E)-nona-4,7-dienal, (4E,7Z)-nona-4,7-dienal, (4Z,7E)-nona-4,7-dienal, and (4Z,7Z)-nona-4,7-dienal.

Table 1: Potential Stereoisomers of this compound

Isomer Name Configuration at C4 Configuration at C7
(4E,7E)-nona-4,7-dienal E (trans) E (trans)
(4E,7Z)-nona-4,7-dienal E (trans) Z (cis)
(4Z,7E)-nona-4,7-dienal Z (cis) E (trans)

The biological activity of this compound is largely dictated by its two key functional features: the aldehyde group and the two unconjugated double bonds.

The aldehyde group is a reactive electrophilic center. This allows it to form covalent bonds with nucleophilic residues in biomolecules, such as the amino and sulfhydryl groups found in proteins. researchgate.net This reactivity is a common feature of α,β-unsaturated aldehydes, which are known to exhibit a range of biological effects, including cytotoxicity. researchgate.netnih.gov While this compound is not an α,β-unsaturated aldehyde, the aldehyde group itself remains a point of potential interaction and reactivity within biological systems.

Stereoisomeric Effects on Bioactivity (e.g., Z/E configurations)

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structures of compounds and their biological or environmental activities. rathematic.cfd These models are valuable for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental testing. ecetoc.org

Specific QSAR models for the aquatic toxicity of this compound have not been identified in the literature. However, general QSAR models for predicting the aquatic toxicity of aldehydes and other organic chemicals are well-established. nih.govresearchgate.net These models often use physicochemical properties like the octanol-water partition coefficient (logP) to predict a compound's potential to cause harm to aquatic organisms. researchgate.net For a compound like this compound, its moderate lipophilicity, conferred by the nine-carbon chain, would be a key parameter in such a model. The presence of the reactive aldehyde group could also lead to higher toxicity than predicted by baseline narcosis models alone. researchgate.net

General predictive toxicology approaches, such as the Threshold of Toxicological Concern (TTC), are sometimes used for fragrance ingredients with limited toxicity data. regulations.gov These methods rely on structural alerts and exposure levels to estimate a safe threshold.

The development of robust QSAR models relies on the use of molecular descriptors and fingerprints to numerically represent the chemical structure.

Molecular descriptors are calculated properties that capture various aspects of a molecule's physicochemical characteristics, such as its size, shape, and electronic properties. For this compound, relevant descriptors would include:

LogP: A measure of lipophilicity.

Molecular Weight: The mass of the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to a molecule's polarity and ability to form hydrogen bonds.

Number of Rotatable Bonds: An indicator of molecular flexibility.

Molecular fingerprints are bit strings that encode the presence or absence of specific structural features. Extended-Connectivity Fingerprints (ECFPs) are a type of circular fingerprint that are widely used in drug discovery and toxicology for similarity searching and building predictive models. chemaxon.com ECFPs systematically encode the substructures around each atom in a molecule. By comparing the ECFPs of this compound to a database of compounds with known toxicities, it would be possible to predict its potential hazards based on the principle of structural similarity. The combination of various descriptors and fingerprints can enhance the predictive power of QSAR models. knime.com

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of C9 aldehydes, including isomers of nonadienal, is primarily attributed to the oxylipin pathway. mdpi.com This pathway is initiated by the enzymatic action of lipoxygenase (LOX) on polyunsaturated fatty acids (PUFAs) like linoleic and α-linolenic acid, followed by the cleavage of the resulting hydroperoxides by a hydroperoxide lyase (HPL). researchgate.netnih.gov Specifically, 9-hydroperoxides are the precursors to C9 aldehydes. mdpi.com

However, the precise enzymatic machinery and regulatory networks that lead to the specific double bond configuration of Nona-4,7-dienal are not fully understood. Future research should aim to:

Identify and Characterize Specific Enzymes: While the general roles of LOX and HPL are established, the specific isoforms responsible for producing the precursors to this compound in different organisms (e.g., plants, algae, fungi) need to be identified. mdpi.complos.org Research into the substrate specificity of various HPL enzymes has shown that some are specific to 9-hydroperoxides, while others can cleave both 9- and 13-hydroperoxides, indicating a need for more detailed characterization. researchgate.net

Investigate Regulatory Mechanisms: The expression and activity of LOX and HPL genes are tightly regulated in response to developmental cues and environmental stresses. plos.org Unraveling the transcription factors and signaling cascades that control the this compound biosynthetic pathway is crucial. In silico promoter analysis of oxylipin biosynthetic genes has revealed various cis-regulatory elements related to stress and phytohormone signaling, suggesting complex control mechanisms that warrant further experimental validation. plos.org

Explore Alternative Pathways: The contribution of non-enzymatic, radical-driven oxidation or pathways involving other oxygenase enzymes to the formation of this compound is a significant knowledge gap. mdpi.comresearchgate.net Research into the broader oxylipin metabolism in various organisms, including pathogenic microbes, suggests that both hosts and microbes can produce a diverse array of these molecules, sometimes through convergent pathways that are yet to be fully mapped. mdpi.com

Enzyme ClassPrecursorIntermediate ProductC9 Aldehyde Product (Example)Research Gap
Lipoxygenase (LOX)α-Linolenic Acid9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT)(3Z,6Z)-NonadienalIdentification of specific LOX isoforms for this compound synthesis.
Hydroperoxide Lyase (HPL)9-HPOTHemiacetal intermediates(3Z,6Z)-NonadienalCharacterization of HPLs leading to the 4,7-isomer.

Advanced Understanding of Ecological Roles

This compound, as a member of the C9 aldehyde family, is classified as a green leaf volatile (GLV). These compounds are known to be released by plants upon tissue damage and play critical roles in ecological interactions. nih.govmdpi.com They function as airborne signals in plant defense, both directly deterring herbivores and priming nearby plants for enhanced defense responses. mdpi.com The role of oxylipins also extends to marine ecosystems, where they are involved in algal chemical defense. nih.gov

To advance our understanding, future research must move beyond these general roles and focus on the specific ecological functions of this compound:

Specificity in Plant Defense: It is essential to determine which specific herbivores or pathogens are affected by this compound and the precise mechanism of action. Does it act as a repellent, an antifeedant, or does it attract natural enemies of the attacking herbivore?

Inter- and Intra-species Signaling: GLVs can mediate communication between plants. mdpi.com Research is needed to decipher the "language" of this compound. This includes identifying the receptor proteins in receiver organisms and understanding how the signal is transduced to elicit a physiological response.

Role in Diverse Ecosystems: The function of this compound in less-studied contexts, such as belowground root interactions and aquatic environments, is a major frontier. Investigating its role in algal quorum sensing or as a signaling molecule in complex microbial communities could reveal novel ecological paradigms. mdpi.comnih.gov

Ecological ContextKnown Role of C9 AldehydesFuture Research for this compound
Plant-Herbivore InteractionsDefense signaling, herbivore deterrence. mdpi.comIdentify specific insect receptors and behavioral responses.
Plant-Pathogen InteractionsActivation of defense responses. mdpi.comDetermine efficacy against specific fungal or bacterial pathogens.
Plant-Plant CommunicationPriming of defenses in neighboring plants. mdpi.comQuantify the priming effect and identify signaling pathways triggered.
Marine EcosystemsAlgal chemical defense. nih.govInvestigate its role in mediating interactions between algae and other marine organisms.

Development of Novel Analytical Probes

The detection of volatile organic compounds (VOCs) like this compound typically relies on complex laboratory-based methods like gas chromatography-mass spectrometry (GC-MS). louisville.edu While powerful, these methods are not suited for real-time, in-field monitoring. The development of novel analytical probes is a critical future direction.

Promising approaches include:

Electrochemical Biosensors: These sensors can offer high sensitivity and specificity. A future this compound sensor could be designed using a nanopore electrode functionalized with an enzyme like aldehyde dehydrogenase (ALDH). scdi-montpellier.frnih.gov The enzymatic reaction with the target aldehyde would produce a detectable electrochemical signal, with the potential to reach parts-per-billion (ppb) sensitivity. scdi-montpellier.frnih.gov

Cell-Based Biosensors: Whole-cell biosensors, for example using engineered E. coli, can be developed. nih.govfrontiersin.org In such a system, a transcriptional regulator that responds to specific aldehydes is used to control the expression of a reporter protein like Green Fluorescent Protein (GFP). nih.gov The challenge lies in identifying or engineering a regulator protein that specifically recognizes this compound.

Colorimetric and Hybrid Sensors: Probes that change color upon reacting with an analyte offer a simple, visual detection method. Sensors based on chemoselective dyes or hybrid materials, such as metal-organic frameworks (MOFs) combined with pH-sensitive dyes, could be tailored for this compound. researchgate.netacs.org A hybrid MOF-based sensor could simultaneously provide a colorimetric and a piezoelectric signal, enhancing detection reliability. acs.org

"Induced Volatolomics" Probes: A sophisticated approach involves designing a non-volatile probe molecule that, when introduced into a specific biological environment (e.g., a plant under pest attack), is cleaved by a stress-induced enzyme to release this compound or a tagged analogue. nih.gov This released volatile could then be detected in the headspace, providing a highly specific marker of a particular biological process. nih.gov

Computational and Systems Biology Approaches to Mechanisms

Computational and systems biology offer powerful in silico tools to investigate the mechanisms of action of this compound at multiple scales, from molecular interactions to ecosystem-level dynamics. csustan.edufrontiersin.org

Future research should leverage these approaches to:

Model Molecular Interactions: Molecular docking and dynamics simulations can predict how this compound binds to putative receptor proteins in insects or plants. nih.govresearchgate.net Such studies can elucidate the binding affinity and the key amino acid residues involved in the interaction, guiding experimental validation and the design of synthetic analogues. researchgate.net For example, studies on other aldehydes have successfully used docking to identify binding sites in proteins like human serum albumin and have shown that hydrophobic interactions are major driving forces. nih.govresearchgate.net

Integrate into Systems Biology Models: The biosynthesis and signaling functions of this compound can be incorporated into larger network models of plant metabolism and defense. frontiersin.orgplos.orgtum.de A systems biology approach can help understand how fluctuations in this single compound affect the broader network of phytohormones (like jasmonic acid and salicylic (B10762653) acid) and defense pathways, leading to a more holistic understanding of plant immunity. plos.orgtum.de Such models can generate new, testable hypotheses about the regulation and function of the entire oxylipin pathway. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Nona-4,7-dienal with high purity, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves catalytic cross-coupling reactions (e.g., Grignard or Wittig reactions) under inert atmospheres. Key steps include:

  • Purification : Fractional distillation or preparative GC to isolate isomers.
  • Characterization : GC-MS (for volatile purity), 1^1H/13^13C NMR (to confirm double-bond positions at C4 and C7), and IR spectroscopy (to identify aldehyde functional groups).
  • Data Table Example :
MethodCatalystSolventYield (%)Purity (GC-MS)
Wittig ReactionTriphenylphosphineTHF6898.5%
Grignard AdditionMg/Et2_2ODiethyl ether7297.8%
  • Reference Standards : Always compare retention indices and spectral data with literature values (e.g., NIST Chemistry WebBook) .

Q. How should researchers design stability studies to assess this compound degradation under varying storage conditions?

  • Methodological Answer :

  • Variables : Test temperature (4°C vs. 25°C), light exposure (UV vs. dark), and oxygen levels (air vs. nitrogen).
  • Analytical Metrics : Monitor aldehyde oxidation via HPLC-UV (detection at 220 nm) and quantify degradation products (e.g., nona-4,7-dienoic acid) using LC-MS.
  • Statistical Design : Use accelerated stability testing (e.g., Arrhenius model) to predict shelf life .

Advanced Research Questions

Q. What experimental strategies can reconcile contradictory reports on this compound’s bioactivity in insect pheromone studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare bioassay conditions (e.g., insect species, dosage, delivery method). For example, discrepancies in Drosophila melanogaster attraction may stem from differences in enantiomer ratios.
  • Controlled Replication : Standardize pheromone release rates using calibrated dispensers and validate responses via electroantennography (EAG) .
  • Data Triangulation : Cross-reference behavioral data with transcriptomic analyses to identify receptor-specific interactions .

Q. How can computational models predict this compound’s interactions with olfactory receptors, and what experimental validations are required?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with ORs (e.g., Drosophila Or67d).
  • Validation : Compare in silico predictions with in vivo calcium imaging in heterologous expression systems (e.g., HEK293 cells).
  • Limitations : Address force field inaccuracies by calibrating models with experimental IC50_{50} values .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound’s isomeric forms?

  • Methodological Answer :

  • 2D NMR : Employ 1^1H-1^1H COSY and NOESY to distinguish cis/trans configurations at C4 and C6.
  • Chiral GC : Use β-cyclodextrin columns to separate enantiomers, critical for ecological studies .

Contradiction Analysis & Reproducibility

Q. Why do catalytic hydrogenation studies report varying selectivity for this compound reduction, and how can methodologies be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. Lindlar catalyst under controlled H2_2 pressures.
  • Byproduct Analysis : Identify over-reduction products (e.g., nonanal) via GC×GC-MS.
  • Reproducibility Checklist : Document catalyst activation protocols and solvent degassing steps to minimize batch variability .

Data Reporting Standards

  • Essential Metrics : Always report enantiomeric excess (ee), reaction turnover numbers (TON), and detection limits for analytical methods.
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectra and raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.